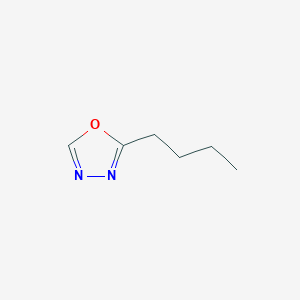

2-Butyl-1,3,4-oxadiazole

Descripción general

Descripción

2-Butyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring structure This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse chemical and biological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydration of N,N’-diacylhydrazines in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Another approach involves the oxidative cyclization of N-acylhydrazones using oxidizing agents like iodine or bromine .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and increase yield. The use of solvent-free or green chemistry approaches, such as employing titanium tetrachloride (TiCl4) as a catalyst, has been explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Aerobic Oxidative Annulation

2-Alkyl-1,3,4-oxadiazoles can be synthesized via aerobic oxidative annulation of acylhydrazides with isothiocyanates. For example:

-

Substrates : Butyric acid hydrazide (as the acylhydrazide) and phenyl isothiocyanate.

-

Conditions : DMAP (1.0 equiv), molecular oxygen, CH₃CN, 70°C, 15 hours .

-

Outcome : Forms 2-butyl-5-phenyl-1,3,4-oxadiazole via a proposed mechanism involving DMAP-mediated oxidation and annulation .

Oxidation of Thiosemicarbazides

Potassium iodate (KIO₃) in water at 60°C efficiently oxidizes acylthiosemicarbazides to 2-acylamino-1,3,4-oxadiazoles . Adapting this method:

-

Substrate : Butyrylthiosemicarbazide.

-

Outcome : Produces 2-butylamino-1,3,4-oxadiazole through oxidative desulfurization.

Electrophilic Aromatic Substitution

The electron-deficient 1,3,4-oxadiazole ring directs electrophiles to specific positions. For 2-butyl derivatives:

-

Nitration : Occurs at the 5-position of the oxadiazole ring under mixed acid conditions (HNO₃/H₂SO₄) .

-

Halogenation : Bromine or iodine can substitute at the 5-position in acetic acid .

Nucleophilic Substitution

The butyl group may sterically hinder reactions at the 2-position, but nucleophilic attack can occur at the 5-position:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields 5-alkyl-2-butyl-1,3,4-oxadiazoles .

Acid-Mediated Hydrolysis

Under strong acidic conditions (e.g., HCl/dioxane), the oxadiazole ring undergoes hydrolysis:

Reductive Ring Opening

Catalytic hydrogenation (H₂/Pd-C) or reduction with LiAlH₄ cleaves the ring:

Huisgen Cycloaddition

2-Butyl-1,3,4-oxadiazoles participate in Huisgen reactions with alkynes to form triazole hybrids:

Azo Coupling

Reaction with diazonium salts forms azo dyes:

-

Substrate : 2-Butyl-5-(4-aminophenyl)-1,3,4-oxadiazole.

-

Conditions : NaNO₂/HCl, coupling with aromatic amines (e.g., N,N-dimethylaniline) .

-

Outcome : High-yield synthesis of colored azo derivatives for material science applications .

Side-Chain Oxidation

The butyl group can be oxidized to a carboxylic acid:

Selective Ring Reduction

NaBH₄ reduces the oxadiazole ring to a dihydro derivative:

Comparative Reactivity of 2-Butyl vs. Aryl Derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The 1,3,4-oxadiazole derivatives have shown promising results in anticancer research. Recent studies indicate that compounds containing the oxadiazole ring can act as apoptosis inducers and exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of 2-butyl-1,3,4-oxadiazole have been synthesized and evaluated for their efficacy against human colon adenocarcinoma (HT-29) and other cancer types. A notable study reported a derivative with an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, highlighting its potential as a lead compound for further development .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Description |

|---|---|---|---|

| Compound A | HT-29 | 92.4 | Moderate activity |

| Compound B | OVXF 899 | 2.76 | High selectivity |

| Compound C | PXF 1752 | 9.27 | Significant potency |

Antimicrobial Properties

Research has demonstrated that oxadiazole derivatives possess broad-spectrum antimicrobial properties. The incorporation of the oxadiazole ring into various structures has led to compounds with enhanced antibacterial and antifungal activities. For example, studies have shown that certain derivatives exhibit stronger activity than conventional antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Comparison to Control |

|---|---|---|---|

| Compound D | S. aureus | 1.56 | Comparable to ampicillin |

| Compound E | E. coli | 0.78 | Superior to levofloxacin |

Agricultural Applications

Oxadiazoles have also found applications in agriculture as pesticides due to their ability to combat various agricultural pests and diseases. The unique structure of oxadiazoles allows them to disrupt essential biological processes in target organisms.

Pesticidal Activity

Recent developments have led to the synthesis of oxadiazole-based pesticides that are effective against fungi and insects. These compounds demonstrate a dual action mechanism—acting both as fungicides and insecticides—making them valuable in integrated pest management strategies.

Table 3: Pesticidal Efficacy of Oxadiazole Compounds

| Compound | Target Pest/Disease | Efficacy (%) |

|---|---|---|

| Compound F | Fungal pathogen X | 85 |

| Compound G | Insect Y | 90 |

Material Science Applications

In addition to biological applications, oxadiazoles are being explored for their potential use in material science, particularly in organic electronics.

Conductive Polymers

The properties of oxadiazoles make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices due to their excellent electron transport capabilities. Research indicates that incorporating oxadiazole units into polymer matrices can enhance the performance of electronic devices.

Table 4: Electrical Properties of Oxadiazole-Based Materials

| Material Type | Property Measured | Value |

|---|---|---|

| OLED | Luminance | High |

| Conductive Polymer | Electron Mobility | Enhanced |

Case Study 1: Anticancer Research

A recent study synthesized a series of novel derivatives based on this compound and tested their activity against multiple cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than existing treatments, suggesting its potential as a new therapeutic agent .

Case Study 2: Agricultural Application

Researchers developed a new class of oxadiazole-based pesticides that showed remarkable efficacy against common agricultural pests while being environmentally friendly. Field trials indicated a substantial reduction in pest populations compared to conventional pesticides .

Mecanismo De Acción

The mechanism of action of 2-butyl-1,3,4-oxadiazole varies depending on its application:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparación Con Compuestos Similares

1,2,4-Oxadiazole: Another isomer with similar biological activities but different chemical properties.

1,2,3-Oxadiazole: Less stable and less commonly used in medicinal chemistry.

1,2,5-Oxadiazole: Known for its use in energetic materials and explosives

Uniqueness: 2-Butyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other oxadiazole isomers. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Actividad Biológica

2-Butyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its pharmacological significance, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This article examines the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure

The structure of this compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The butyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety demonstrate a wide range of biological activities. The following table summarizes key biological activities associated with oxadiazole derivatives:

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, derivatives of oxadiazole have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia).

Case Study: Apoptosis Induction

In a study evaluating the apoptotic effects of oxadiazole derivatives on U937 cells:

- Results : Compounds exhibited apoptosis rates ranging from 58% at 5 µM to 78% at 25 µM.

- Mechanism : The induction of apoptosis was linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored extensively. Studies indicate that oxadiazole derivatives possess significant antibacterial and antifungal activities.

Table: Antimicrobial Efficacy

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1.56 | |

| Bacillus subtilis | 0.78 | ||

| Mycobacterium tuberculosis | Active against strains |

The mechanisms underlying the biological activities of this compound include:

Propiedades

IUPAC Name |

2-butyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-4-6-8-7-5-9-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCHMADWQJKRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443619 | |

| Record name | 2-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944892-25-5 | |

| Record name | 2-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.